![molecular formula C44H24Br4CoN4 B13651734 (SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt is a cobalt complex of a porphyrin derivative. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin, is synthesized through a condensation reaction of pyrrole and 4-bromobenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and metalation reactions efficiently.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The compound can be reduced back to its lower oxidation states.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed depend on the type of reaction. For example:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: Derivatives with different functional groups replacing the bromine atoms.
科学的研究の応用
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the development of sensors and electronic devices due to its unique electronic properties.
作用機序
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt exerts its effects involves:
Catalysis: The cobalt center acts as a catalytic site, facilitating various chemical reactions by providing an alternative reaction pathway with lower activation energy.
Photodynamic Therapy: Upon light irradiation, the compound generates reactive oxygen species, which can induce cell death in cancer cells.
Antimicrobial Action: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
類似化合物との比較
Similar Compounds
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin-Co(II): Similar structure but with amino groups instead of bromine atoms.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin-Co(II): Contains carboxyl groups instead of bromine atoms.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin-Co(II): Features methoxy groups instead of bromine atoms.
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt is unique due to the presence of bromine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it valuable in various applications, from catalysis to medical research.
特性
分子式 |
C44H24Br4CoN4 |
|---|---|
分子量 |
987.2 g/mol |
IUPAC名 |
cobalt(2+);5,10,15,20-tetrakis(4-bromophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Br4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
InChIキー |
SLJBYTVIYCSFCQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)[N-]3)Br.[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






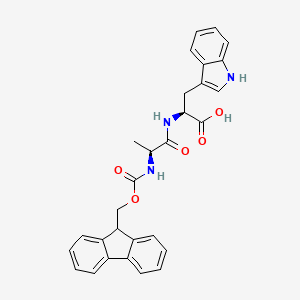
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
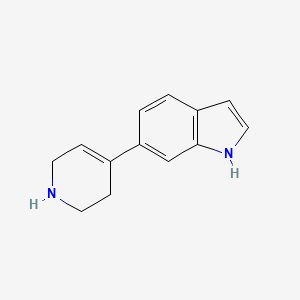
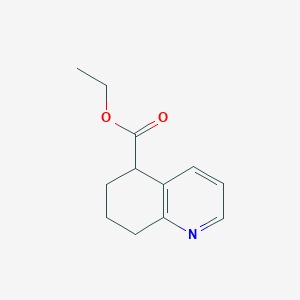
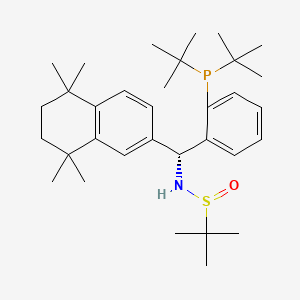
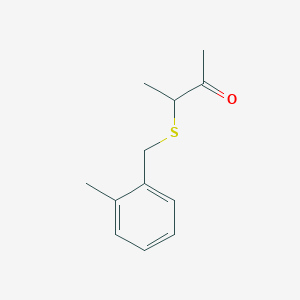
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
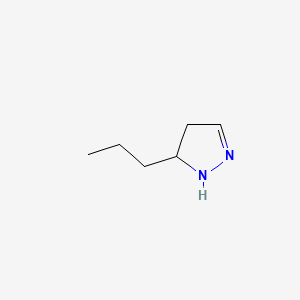
![7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13651732.png)
